molecular formula C16H13NO2 B189071 4-Hydroxy-8-methoxy-2-phenylquinoline CAS No. 825620-16-4

4-Hydroxy-8-methoxy-2-phenylquinoline

Cat. No. B189071
M. Wt: 251.28 g/mol
InChI Key: ITBOMYQKVMBJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-8-methoxy-2-phenylquinoline (HMQ) is a synthetic compound that belongs to the family of quinoline derivatives. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. HMQ has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments.

Mechanism Of Action

The exact mechanism of action of 4-Hydroxy-8-methoxy-2-phenylquinoline is not fully understood, but it is believed to act through a number of different pathways. It has been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.

Biochemical And Physiological Effects

4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to have a range of biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments. It has been shown to exhibit potent antioxidant activity, which can help to protect cells and tissues from oxidative damage. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. 4-Hydroxy-8-methoxy-2-phenylquinoline has also been shown to have anti-inflammatory properties, making it useful in the study of inflammatory diseases such as arthritis and inflammatory bowel disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Hydroxy-8-methoxy-2-phenylquinoline in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to exhibit a range of biochemical and physiological effects that make it a useful tool for studying a variety of different diseases and conditions. However, there are also some limitations to using 4-Hydroxy-8-methoxy-2-phenylquinoline in laboratory experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline may have off-target effects that could complicate experimental results.

Future Directions

There are a number of potential future directions for research involving 4-Hydroxy-8-methoxy-2-phenylquinoline. One area of interest is the development of new antibiotics based on 4-Hydroxy-8-methoxy-2-phenylquinoline and other quinoline derivatives. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline could be used as a tool for studying the role of oxidative stress in a variety of different diseases and conditions. Finally, further research is needed to fully understand the mechanism of action of 4-Hydroxy-8-methoxy-2-phenylquinoline and its potential off-target effects.

Synthesis Methods

4-Hydroxy-8-methoxy-2-phenylquinoline can be synthesized through a multi-step process that involves the reaction of 2-phenyl-1,3-dioxolane with 4-hydroxyquinoline in the presence of a strong acid catalyst. The resulting product is then treated with sodium methoxide to produce 4-Hydroxy-8-methoxy-2-phenylquinoline. The synthesis of 4-Hydroxy-8-methoxy-2-phenylquinoline is relatively straightforward and can be achieved using standard laboratory techniques.

Scientific Research Applications

4-Hydroxy-8-methoxy-2-phenylquinoline has been used in a variety of scientific research applications due to its unique properties. It has been shown to exhibit potent antioxidant activity, making it useful in the study of oxidative stress and related diseases. 4-Hydroxy-8-methoxy-2-phenylquinoline has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to have anti-inflammatory properties, making it useful in the study of inflammatory diseases such as arthritis and inflammatory bowel disease.

properties

CAS RN

825620-16-4

Product Name

4-Hydroxy-8-methoxy-2-phenylquinoline

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

8-methoxy-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C16H13NO2/c1-19-15-9-5-8-12-14(18)10-13(17-16(12)15)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,18)

InChI Key

ITBOMYQKVMBJAP-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1NC(=CC2=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC2=C1NC(=CC2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.